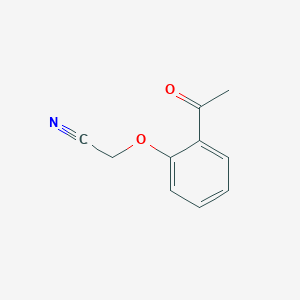
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one is an organic compound that features a difluorophenyl group, a thioether linkage, and a pyrrole ring
Méthodes De Préparation
The synthesis of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzenethiol and 1H-pyrrole-2-carbaldehyde.
Reaction Conditions: The key step involves the formation of a thioether bond between the 3,4-difluorobenzenethiol and the pyrrole derivative. This is usually achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Applications De Recherche Scientifique
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the pyrrole ring can participate in binding interactions, while the thioether linkage may influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
2-((3,4-Difluorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one can be compared with similar compounds such as:
2-((3,4-Dichlorophenyl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
2-((3,4-Difluorophenyl)thio)-1-(1h-imidazol-2-yl)ethan-1-one: The imidazole ring can provide different binding interactions compared to the pyrrole ring, leading to variations in its applications and effects.
Propriétés
Formule moléculaire |
C12H9F2NOS |
|---|---|
Poids moléculaire |
253.27 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H9F2NOS/c13-9-4-3-8(6-10(9)14)17-7-12(16)11-2-1-5-15-11/h1-6,15H,7H2 |
Clé InChI |
GZVSOUITZWZSAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C(=O)CSC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)

![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)







![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)


